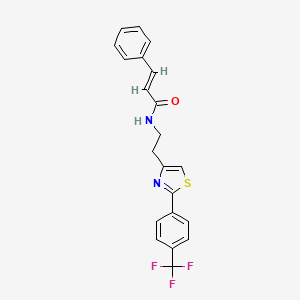

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide

Description

N-(2-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide is a thiazole-containing compound characterized by a trifluoromethyl-substituted phenyl group at the 4-position of the thiazole ring, linked via an ethyl chain to a cinnamamide moiety. The trifluoromethyl group improves lipophilicity and metabolic stability, a common strategy in medicinal chemistry to optimize pharmacokinetics .

Properties

IUPAC Name |

(E)-3-phenyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2OS/c22-21(23,24)17-9-7-16(8-10-17)20-26-18(14-28-20)12-13-25-19(27)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,25,27)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKHDTORADAEFP-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethyl)phenylthiourea with α-bromoacetophenone to form the thiazole ring, followed by the reaction with cinnamoyl chloride to introduce the cinnamamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The cinnamamide moiety can be reduced to the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Amino derivatives of the cinnamamide moiety.

Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Anticancer Properties

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide has shown promise as an anticancer agent. Research indicates that compounds with similar thiazole structures can inhibit various cancer cell lines by targeting specific pathways involved in tumorigenesis.

Case Studies

-

EGFR Inhibition :

- A study highlighted that thiazole derivatives exhibit inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Compounds structurally related to this compound have demonstrated IC50 values in the nanomolar range against EGFR, indicating potent activity comparable to established inhibitors like gefitinib .

-

VEGFR Inhibition :

- Similar derivatives have also been investigated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a vital role in angiogenesis and tumor growth. Structure-activity relationship studies suggest that modifications to the thiazole moiety can enhance inhibitory potency against VEGFR .

Enzyme Inhibition

The compound has been studied for its effects on various enzymes, particularly those involved in cancer metabolism and progression.

Case Studies

-

Calmodulin-dependent Protein Kinase II :

- Research has indicated that thiazole-containing compounds can modulate the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII), which is implicated in neuronal signaling and cancer cell proliferation. Inhibition of this kinase can lead to reduced cell growth and increased apoptosis in cancer models .

- Tyrosinase Inhibition :

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Studies

- Neuroprotection Against Oxidative Stress :

- Cognitive Enhancement :

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in inflammation and cell proliferation.

Pathways Involved: The compound can modulate signaling pathways related to oxidative stress and apoptosis, leading to its biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- The target compound’s cinnamamide group distinguishes it from piperazine-acetate esters (e.g., 10d ) and carbothioamides (e.g., 83 ). Cinnamamide’s extended conjugation may favor interactions with planar binding pockets compared to bulkier esters or sulfur-containing analogs.

- Fluorine substitution patterns vary: 10d uses a single trifluoromethyl group, whereas patent compounds (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide ) incorporate multiple fluorinated groups for enhanced bioactivity.

Synthetic Yields :

- High yields (>90%) for 10d–10f suggest efficient coupling reactions between thiazole intermediates and urea/piperazine components. The target compound’s synthesis may face challenges due to steric hindrance from the cinnamamide group, though analogous amide couplings (e.g., 12b ) use standard carbodiimide chemistry.

Biological Implications :

- Thiazole derivatives with trifluoromethyl groups (e.g., 10d , 83 ) are often designed for kinase or protease inhibition. The cinnamamide moiety’s rigidity could confer selectivity over flexible esters or sulfonamides seen in patent compounds .

Functional Group Analysis

Table 2: Impact of Functional Groups on Physicochemical Properties

Biological Activity

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores its biological activity based on various research findings, including cytotoxic effects, receptor interactions, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring, a trifluoromethyl group, and a cinnamide moiety, which are known to contribute to its biological activities.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. A notable study reported that derivatives of cinnamide compounds exhibited significant antiproliferative activity against HepG2 liver cancer cells. The synthesized compounds displayed varying degrees of cytotoxicity, with some derivatives achieving IC50 values in the low micromolar range (e.g., ) compared to standard chemotherapeutics like staurosporine (IC50 = 5.59 μM) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 4.23 |

| Staurosporine | HepG2 | 5.59 |

The mechanism by which this compound exerts its cytotoxic effects may involve multiple pathways:

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G1 phase, leading to inhibited proliferation of cancer cells .

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways through upregulation of pro-apoptotic proteins (e.g., p53, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), suggesting an intrinsic pathway activation for apoptosis in cancer cells .

- Receptor Interaction : The thiazole moiety may interact with specific receptors involved in cell signaling pathways, enhancing the compound's efficacy against certain cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Trifluoromethyl Group : This substituent is known to enhance lipophilicity and may improve binding affinity to biological targets.

- Thiazole Ring : The presence of this heterocyclic structure contributes to the compound's ability to interact with various molecular targets, potentially enhancing its anticancer properties .

Case Studies

Several case studies have highlighted the potential applications of compounds similar to this compound in clinical settings:

- Antitumor Activity : A study demonstrated that related thiazole derivatives exhibited potent antitumor activity across multiple cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

- Receptor Modulation : Research has identified similar compounds as effective antagonists for P2X7 receptors, indicating potential for use in inflammatory diseases as well as cancer therapy .

Q & A

Q. Methodological Optimization

- Thiazole Ring Formation : Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 75% yield achieved for similar thiazoles under 100°C for 2 hours) .

- Trifluoromethylphenyl Introduction : Employ Sonogashira coupling with Pd(PPh₃)₄/CuI catalysts to ensure regioselectivity .

Which analytical techniques are most effective for characterizing this compound?

Q. Basic Characterization

- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring and cinnamamide conjugation. For example, thiazole protons typically resonate at δ 7.2–8.5 ppm, while cinnamamide olefinic protons appear as doublets near δ 6.5–7.1 ppm .

- HRMS (ESI-TOF) : Validate molecular ion peaks with <2 ppm mass accuracy.

Q. Advanced Techniques

Q. Contradictions to Address

- While CF₃ improves PK, it may reduce aqueous solubility (<10 µM in PBS), necessitating formulation strategies (e.g., nanoemulsions) .

What in vitro models are suitable for evaluating the anticancer activity of this compound?

Q. Basic Research Focus

Q. Advanced Mechanistic Studies

- Target Identification : Perform kinome profiling or thermal shift assays to identify kinase targets (e.g., EGFR or VEGFR2 inhibition observed in analogs) .

How can structural modifications improve the compound's bioactivity?

Q. Advanced SAR Insights

- Thiazole Substituents : Replace the ethyl linker with cyclopropyl to enhance rigidity and potency (e.g., 3g in shows 3-fold lower IC₅₀).

- Cinnamamide Modifications : Introduce electron-withdrawing groups (e.g., NO₂) at the phenyl ring to improve DNA intercalation (see for urea derivatives with enhanced activity).

Q. Data-Driven Optimization

| Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| Ethyl Linker | 8.2 µM (MCF-7) | |

| Cyclopropyl Linker | 2.7 µM (MCF-7) | |

| 4-NO₂ Cinnamamide | 1.5 µM (A549) |

How should researchers resolve contradictions in reported biological data for this compound?

Q. Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.